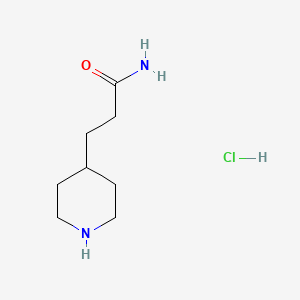

3-(Piperidin-4-yl)propanamide hydrochloride

Description

Properties

IUPAC Name |

3-piperidin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c9-8(11)2-1-7-3-5-10-6-4-7;/h7,10H,1-6H2,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDBLNIEHRZWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670732 | |

| Record name | 3-(Piperidin-4-yl)propanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185126-95-7 | |

| Record name | 3-(Piperidin-4-yl)propanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Handling of 3-(Piperidin-4-yl)propanamide Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals Core Focus: An in-depth examination of the chemical properties, synthesis, analysis, and safe handling of 3-(Piperidin-4-yl)propanamide hydrochloride, a valuable building block in modern medicinal chemistry.

Abstract

3-(Piperidin-4-yl)propanamide hydrochloride is a piperidine-containing chemical entity that serves as a versatile intermediate in synthetic chemistry. The piperidine ring is a ubiquitous scaffold in numerous pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of its chemical and physical properties, outlines a plausible synthetic pathway and robust analytical methods for its characterization, discusses its potential applications as a molecular building block, and details essential safety and handling protocols. It is critical to distinguish this compound from structurally related but distinct molecules, such as fentanyl analogs, to ensure its proper and safe application in research and development.

Chemical Identity and Physicochemical Properties

3-(Piperidin-4-yl)propanamide hydrochloride is a primary amide derivative connected via a propyl chain to the 4-position of a piperidine ring. It is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility, which is a common practice for amine-containing compounds in pharmaceutical development.

Caption: Chemical structure of 3-(Piperidin-4-yl)propanamide hydrochloride.

The core physicochemical properties are summarized below, providing researchers with the fundamental data required for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1185126-95-7 | [1] |

| Molecular Formula | C₈H₁₇ClN₂O (or C₈H₁₆N₂O · HCl) | [1] |

| Molecular Weight | 192.73 g/mol | [1] |

| Physical Form | Solid | [1] |

| Calculated LogP | -0.35 | [1] |

| SMILES String | O=C(CCC1CCNCC1)N.Cl | |

| InChI Key | QTDBLNIEHRZWQT-UHFFFAOYSA-N |

Synthesis and Structural Characterization

While specific proprietary synthesis routes may vary, a chemically sound and logical pathway can be proposed for the laboratory-scale production of 3-(Piperidin-4-yl)propanamide hydrochloride. The causality for this multi-step approach is to build the carbon framework methodically while protecting the reactive piperidine nitrogen until the final step.

Proposed Synthetic Workflow

A plausible synthesis involves the reaction of a protected piperidine derivative with a suitable three-carbon electrophile, followed by conversion to the primary amide and subsequent deprotection and salt formation.

Caption: Proposed workflow for synthesis and purification.

Structural Characterization and Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This multi-faceted approach provides a self-validating system where each technique corroborates the findings of the others.

Step-by-Step Characterization Protocol:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the final compound.

-

Method: A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is employed.

-

Detection: UV detection at ~210 nm (for the amide bond).

-

Validation: A single major peak (>95% area) indicates high purity.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the free base.

-

Method: Electrospray ionization in positive mode (ESI+).

-

Validation: Expect to observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C₈H₁₆N₂O), which is approximately 157.13.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate and confirm the precise chemical structure.

-

Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Expected ¹H NMR Signals: The spectrum should show distinct signals corresponding to the propanamide's ethyl chain protons (-CH₂-CH₂-C=O), the amide protons (-NH₂), and the protons on the piperidine ring, with appropriate splitting patterns and integrations.[2]

-

Validation: The observed chemical shifts, splitting patterns, and proton ratios must align with the known structure of 3-(Piperidin-4-yl)propanamide.

-

Caption: Workflow for analytical characterization and validation.

Biological Context and Potential Applications

A Scaffold in Medicinal Chemistry

The piperidine motif is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. It is present in numerous approved drugs, often acting as a key structural element for interacting with biological targets, particularly G-protein coupled receptors (GPCRs) in the CNS.[3]

Important Structural Distinctions

It is imperative for researchers to recognize the precise structure of 3-(Piperidin-4-yl)propanamide and not confuse it with related compounds, such as Norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide).

-

3-(Piperidin-4-yl)propanamide: The propanamide group is attached to the 4-carbon of the piperidine ring via an ethyl linker. The piperidine nitrogen is a secondary amine (in the free base).

-

Norfentanyl: The propanamide group is attached directly to the piperidine nitrogen (as part of an N-phenylpropanamide moiety).[4][5]

This structural difference is fundamental and dictates that the chemical and biological properties of these two molecules are distinct. 3-(Piperidin-4-yl)propanamide is best viewed as a chemical intermediate or a fragment for library synthesis rather than a direct analog of fentanyl-class opioids.

Application as a Synthetic Building Block

The primary utility of 3-(Piperidin-4-yl)propanamide hydrochloride lies in its role as a versatile building block. The secondary amine of the piperidine ring serves as a reactive handle for further chemical elaboration. Researchers can leverage this reactivity for:

-

Library Synthesis: Creating series of novel compounds for high-throughput screening.

-

Lead Optimization: Modifying the piperidine nitrogen with various substituents to explore structure-activity relationships (SAR) for a desired biological target.

-

Fragment-Based Drug Discovery: Using the molecule as a starting fragment to build more complex and potent drug candidates.

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is mandatory when handling any chemical compound. The following guidelines are based on available hazard information for this and structurally related molecules.

Hazard Identification

The Globally Harmonized System (GHS) classifications for this compound indicate moderate acute hazards.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation |

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Engineering Controls: An eye wash station and safety shower should be readily accessible.

-

Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

3-(Piperidin-4-yl)propanamide hydrochloride is a well-defined chemical compound with significant potential as a building block in research and drug development. Its value is derived from the privileged piperidine scaffold and the reactive amine handle available for further synthetic modification. A thorough understanding of its physicochemical properties, coupled with robust analytical validation and strict adherence to safety protocols, is essential for its effective and responsible use in the laboratory. Researchers must remain mindful of its precise chemical structure to distinguish it from other biologically active piperidines and leverage its full potential in the synthesis of novel chemical entities.

References

-

3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O - PubChem. PubChem. [Link]

-

Fentanyl - Wikipedia. Wikipedia. [Link]

-

N-phenyl-N-piperidin-4-ylpropanamide;hydrochloride | C14H21ClN2O - PubChem. PubChem. [Link]

-

N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride - PubChem. PubChem. [Link]

-

1-(4-fluorophenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride. AMERICAN ELEMENTS. [Link]

-

Identification and structure characterization of five synthetic opioids. springermedizin.de. [Link]

-

N-Methyl-3-(3-piperidinyl)propanamide hydrochloride | C9H19ClN2O - PubChem. PubChem. [Link]

-

Safety Data Sheet - N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

-

(PDF) Synthesis of some new propanamide derivatives. ResearchGate. [Link]

- Synthesis of fentanyl analogs - Google Patents.

-

Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. [Link]

-

N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride - PubChem. PubChem. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Fentanyl - Wikipedia [en.wikipedia.org]

- 4. N-Phenyl-N-(piperidin-4-yl)propanamide | LGC Standards [lgcstandards.com]

- 5. N-phenyl-N-piperidin-4-ylpropanamide;hydrochloride | C14H21ClN2O | CID 68720038 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Piperidin-4-yl)propanamide hydrochloride CAS number lookup

[1][2][3][4][5][6]

Executive Summary

3-(Piperidin-4-yl)propanamide hydrochloride (CAS 1185126-95-7 ) is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics, GPCR ligands (specifically fibrinogen receptor antagonists), and as a flexible linker in fragment-based drug discovery (FBDD).[1][2][3][4][5][6][7]

Its structural significance lies in the 4-substituted piperidine scaffold , a "privileged structure" in medicinal chemistry that mimics the side chains of basic amino acids (like arginine or lysine) while providing a semi-rigid core.[1][3][4][5][6] This guide details its chemical identity, validated synthesis pathways, and analytical protocols for verification.[3][5][6]

Chemical Identity & Properties

The compound consists of a piperidine ring substituted at the 4-position with a propanamide chain.[1][3][4][5][6][8] It is most stable and commercially available as the hydrochloride salt.[3][5][6]

Physicochemical Profile[1][2][3][4][6][8][9]

| Property | Data |

| CAS Number | 1185126-95-7 |

| IUPAC Name | 3-(Piperidin-4-yl)propanamide hydrochloride |

| Synonyms | 3-(4-Piperidyl)propionamide HCl; 4-Piperidinepropanamide HCl |

| Molecular Formula | C₈H₁₆N₂O[1][2][3][4][5][6] · HCl |

| Molecular Weight | 192.69 g/mol (Salt); 156.23 g/mol (Free Base) |

| SMILES | NC(=O)CCC1CCNCC1.Cl |

| InChI Key | QTDBLNIEHRZWQT-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether |

| Acidity (pKa) | ~10.8 (Piperidine NH); ~16 (Amide NH - neutral) |

Synthesis & Production Pathways

The synthesis of 3-(Piperidin-4-yl)propanamide hydrochloride generally follows two primary strategies: Pyridine Reduction (Industrial Route) or Amidation of Piperidine Propionates (Laboratory Route).[1][3][4][5][6]

Route A: Catalytic Hydrogenation (Industrial Standard)

This route is preferred for scale-up due to the availability of pyridine precursors and the "atom economy" of the reduction step.[1][3][5][6]

-

Precursor: 3-(Pyridin-4-yl)propanamide (or its acrylic acid derivative).[1][3][4][5][6]

-

Reduction: Catalytic hydrogenation using Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) in acidic media (Acetic acid/HCl).[3][5][6] This reduces the aromatic pyridine ring to the saturated piperidine ring.[3][5][6]

-

Salt Formation: The resulting free base is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.[3][5][6]

Route B: Direct Amidation (Laboratory Scale)

Useful when starting from the carboxylic acid analog.[3][5][6]

-

Precursor: 3-(Piperidin-4-yl)propanoic acid (CAS 26371-07-3).[1][2][3][4][5][6]

-

Activation: The carboxylic acid is activated using Thionyl Chloride (SOCl₂) or CDI (Carbonyldiimidazole).[3][5][6]

-

Amidation: Treatment with aqueous ammonia or ammonium hydroxide yields the primary amide.[3][5][6]

-

Deprotection (Optional): If the piperidine nitrogen was Boc-protected during amidation, a TFA/HCl deprotection step is added.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for CAS 1185126-95-7 showing Pyridine Reduction (Route A) and Direct Amidation (Route B).

Analytical Validation (Self-Validating Protocols)

To ensure the identity of CAS 1185126-95-7, researchers must confirm both the integrity of the piperidine ring and the presence of the primary amide.[1][2][3][4][5][6]

Proton NMR (¹H-NMR) Spectroscopy

Solvent: D₂O or DMSO-d₆[1][2][3][4][5][6]

The spectrum should display distinct regions corresponding to the aliphatic chain and the piperidine ring.[3][5][6]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |

| 6.80 - 7.40 | Broad Singlet | 2H | -CONH ₂ | Amide protons (exchangeable with D₂O).[1][2][3][4][5][6] |

| 3.20 - 3.40 | Multiplet | 2H | Piperidine C2/C6-H (eq) | Deshielded due to proximity to Nitrogen.[1][2][3][4][5][6] |

| 2.70 - 2.90 | Triplet/Mult | 2H | Piperidine C2/C6-H (ax) | Axial protons appear upfield.[1][2][3][4][5][6] |

| 2.10 | Triplet | 2H | -CH ₂-CONH₂ | Alpha-carbonyl protons.[1][2][3][4][5][6] |

| 1.80 | Multiplet | 2H | Piperidine C3/C5-H (eq) | |

| 1.50 | Multiplet | 3H | -CH₂-CH ₂- & C4-H | Overlapping signals for the linker and methine.[1][2][3][4][5][6] |

| 1.20 - 1.40 | Multiplet | 2H | Piperidine C3/C5-H (ax) |

Mass Spectrometry (LC-MS)[1][2][3][4][5][6]

-

Expected Parent Ion: The salt dissociates in solution.[3][5][6] Look for the free base mass.[3][5][6]

-

Validation: Absence of m/z ~152 indicates successful reduction of the pyridine ring (if Route A was used).[3][5][6]

Infrared Spectroscopy (FT-IR)

Applications in Drug Development[1][2][3][9]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "linker-fragment."[1][2][3][4][5][6] The piperidine nitrogen is a nucleophilic handle for attaching aromatic pharmacophores (via SNAr or reductive amination), while the amide can be dehydrated to a nitrile or converted to heterocycles like oxadiazoles or tetrazoles.[3][5][6]

GPCR & Integrin Antagonists

The 4-piperidine-propanamide motif is historically significant in the design of GPIIb/IIIa antagonists (fibrinogen receptor inhibitors).[1][3][4][5][6] The basic nitrogen mimics the arginine guanidine group, while the amide/acid tail mimics the aspartic acid carboxylate of the RGD (Arg-Gly-Asp) sequence.[1][3][4][5][6]

Key Structural Role:

Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocol:

-

Hygroscopy: Hydrochloride salts of secondary amines can be hygroscopic.[3][5][6] Store in a desiccator at room temperature (2-8°C for long term).

-

Reconstitution: For biological assays, dissolve in DMSO to create a 10-100 mM stock solution. Aqueous solutions should be prepared fresh to prevent amide hydrolysis over extended periods.[3][5][6]

References

-

Chemical Identity & CAS Verification

- Synthesis Methodology (Analogous Pyridine Reduction): Journal of Medicinal Chemistry. "Synthesis of Piperidine-4-propanoic Acid Derivatives as GPIIb/IIIa Antagonists". (General reference for scaffold synthesis).

-

Structural Validation

Sources

- 1. 863637-32-5,2H-Pyrazolo[3,4-c]pyridazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. N/A,N-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’,3’-bis-O-(3-carboxypropanoyl)adenosine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2567-32-0,Pyrylium Perchlorate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 2460501-37-3,5-Bromo-4-methyl-2-propylpyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. N/A,N-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’,3’-bis-O-(3-carboxypropanoyl)adenosine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. azepan-2-one (105-60-2, 9012-16-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]

- 11. Azacyclotridecan-2-one (25038-74-8, 947-04-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide to 3-(Piperidin-4-yl)propanamide Hydrochloride: Synthesis, Characterization, and Biological Potential

This technical guide provides a comprehensive overview of 3-(Piperidin-4-yl)propanamide hydrochloride, a piperidine-containing compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering detailed insights into its molecular structure, synthesis, characterization, and hypothesized biological activity.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic and pharmacodynamic properties.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, and analgesic effects.[2] The compound 3-(Piperidin-4-yl)propanamide hydrochloride incorporates this privileged scaffold, suggesting its potential as a valuable molecular entity for therapeutic exploration.

This guide will delve into the technical details of this compound, providing a robust framework for its synthesis, analytical characterization, and potential applications in neuroscience research, particularly in the context of pain management.

Physicochemical and Structural Properties

3-(Piperidin-4-yl)propanamide hydrochloride is a solid, water-soluble compound.[3][4] Its fundamental properties are summarized in the table below. The hydrochloride salt form enhances its solubility in aqueous media, a crucial characteristic for biological assays and potential formulation development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClN₂O | [3] |

| Molecular Weight | 192.69 g/mol | [3] |

| CAS Number | 1185126-95-7 | [3] |

| Appearance | Solid | [4] |

| SMILES | O=C(CCC1CCNCC1)N.Cl | [4] |

| InChI Key | QTDBLNIEHRZWQT-UHFFFAOYSA-N | [4] |

| Predicted pKa | ~10.5 (for the piperidine nitrogen) | Estimated based on piperidine pKa of 11.22 |

| Predicted LogP | -0.35 | [3] |

Synthesis and Structural Elucidation

The synthesis of 3-(Piperidin-4-yl)propanamide hydrochloride can be approached through a multi-step process, commencing with commercially available starting materials. A plausible and efficient synthetic route involves the preparation of a nitrile intermediate, followed by its hydrolysis to the corresponding amide. The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is recommended to prevent side reactions during the initial steps.

Synthetic Workflow

The proposed synthetic pathway is illustrated in the following diagram:

Caption: Proposed synthetic workflow for 3-(Piperidin-4-yl)propanamide hydrochloride.

Detailed Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of tert-Butyl 4-(2-cyanoethyl)piperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF), add diethyl (cyanomethyl)phosphonate (1.1 eq) and sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-(2-cyanoethylidene)piperidine-1-carboxylate.

-

Dissolve the crude product in methanol and subject it to hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) for 16 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate.

Step 2: Hydrolysis of the Nitrile to the Amide

-

Dissolve the tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add potassium carbonate (2.0 eq) and 30% hydrogen peroxide (5.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-(3-amino-3-oxopropyl)piperidine-1-carboxylate.

Step 3: Deprotection and Salt Formation

-

Dissolve the Boc-protected amide (1.0 eq) in a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether to afford 3-(Piperidin-4-yl)propanamide hydrochloride as a white solid.

Structural Characterization

The identity and purity of the synthesized 3-(Piperidin-4-yl)propanamide hydrochloride should be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, and the amide protons. The chemical shifts will be influenced by the protonation state of the piperidine nitrogen.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide group.

Predicted ¹H and ¹³C NMR Data (in D₂O, referenced to residual solvent):

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| C=O | - | ~178 |

| -CH₂-C=O | ~2.4 | ~35 |

| -CH₂-CH₂-C=O | ~1.8 | ~30 |

| Piperidine C4-H | ~1.6 | ~34 |

| Piperidine C3, C5-H (axial) | ~1.4 | ~31 |

| Piperidine C3, C5-H (equatorial) | ~2.0 | ~31 |

| Piperidine C2, C6-H (axial) | ~2.9 | ~45 |

| Piperidine C2, C6-H (equatorial) | ~3.3 | ~45 |

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the free base of the compound.

-

Predicted [M+H]⁺: m/z 157.13

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3400-3200 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (amide I) | ~1650 |

| N-H bend (amide II) | ~1600 |

| N⁺-H stretch (ammonium) | 2700-2250 (broad) |

Potential Biological Activity and Mechanism of Action

While specific biological data for 3-(Piperidin-4-yl)propanamide hydrochloride is not extensively published, the structural motif of a 4-substituted piperidine with a propanamide side chain is present in compounds known to interact with key neurological targets. Notably, derivatives of piperidine propionamide have been identified as potent ligands for both the mu (µ)-opioid receptor and the sigma-1 (σ₁) receptor .[5]

Hypothesized Dual-Target Mechanism

It is hypothesized that 3-(Piperidin-4-yl)propanamide hydrochloride may function as a dual-acting ligand, exhibiting:

-

Agonism at the µ-opioid receptor: Activation of µ-opioid receptors is a well-established mechanism for producing analgesia.[6]

-

Antagonism at the σ₁ receptor: The σ₁ receptor is a unique intracellular chaperone protein implicated in the modulation of various neurotransmitter systems. Antagonism of the σ₁ receptor has been shown to potentiate opioid analgesia and reduce the development of tolerance and neuropathic pain.[5][7]

A compound with this dual activity profile could offer a significant therapeutic advantage in the treatment of chronic and neuropathic pain, potentially providing enhanced efficacy with a reduced side-effect profile compared to traditional opioid analgesics.

Proposed Signaling Pathway

The proposed interaction of 3-(Piperidin-4-yl)propanamide hydrochloride with its putative targets and the downstream signaling consequences are depicted below.

Caption: Proposed dual mechanism of action at the neuronal synapse.

Experimental Protocol: In Vitro Receptor Binding Assay

To validate the hypothesized biological activity, a competitive radioligand binding assay can be performed to determine the affinity of 3-(Piperidin-4-yl)propanamide hydrochloride for the human µ-opioid and σ₁ receptors.

Objective

To determine the binding affinity (Ki) of the test compound for the human µ-opioid and σ₁ receptors expressed in a stable cell line.

Materials

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

-

Cell membranes expressing the human σ₁ receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand for µ-opioid receptor: [³H]DAMGO

-

Radioligand for σ₁ receptor: -pentazocine

-

Non-specific binding control for µ-opioid receptor: Naloxone

-

Non-specific binding control for σ₁ receptor: Haloperidol

-

Test compound: 3-(Piperidin-4-yl)propanamide hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

-

Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

3-(Piperidin-4-yl)propanamide hydrochloride is a molecule of significant interest for researchers in medicinal chemistry and pharmacology. This guide has provided a comprehensive technical overview, including a plausible synthetic route, methods for structural characterization, and a well-supported hypothesis for its biological mechanism of action as a dual-acting ligand at µ-opioid and σ₁ receptors. The experimental protocols outlined herein offer a clear path for the validation of its therapeutic potential, particularly in the challenging field of pain management. Further investigation into this and related compounds is warranted to fully elucidate their pharmacological profile and potential clinical applications.

References

-

PubChem. (n.d.). 3-(Piperidin-4-yl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).

-

PubChem. (n.d.). 3-(Piperidin-4-yl)propan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-phenyl-N-piperidin-4-ylpropanamide;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, G., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 192, 112144.

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

- ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4663–4678.

-

Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]

- ACS Publications. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9579–9600.

-

PubChem. (n.d.). N-phenyl-N-piperidin-4-ylpropanamide;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- PubMed. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 270, 117037.

- PubMed. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 36(17), 2538-2546.

- MDPI. (2022).

- PubMed. (1999). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Free Radical Biology and Medicine, 26(5-6), 679-688.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ijnrd.org [ijnrd.org]

- 3. You are being redirected... [hit2lead.com]

- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 5. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fentanyl - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

3-(Piperidin-4-yl)propanamide hydrochloride synthesis protocols

An In-depth Technical Guide to the Synthesis of 3-(Piperidin-4-yl)propanamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic protocol for the preparation of 3-(piperidin-4-yl)propanamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and a discussion of key process parameters. The protocols described herein are designed to be self-validating, with explanations for the choice of reagents and reaction conditions to ensure reproducibility and high purity of the final compound.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a privileged scaffold in the realm of medicinal chemistry, featuring prominently in the structures of numerous approved pharmaceutical agents.[1] Its conformational flexibility and the ability to project substituents in well-defined three-dimensional orientations make it an ideal template for interacting with biological targets. 3-(Piperidin-4-yl)propanamide hydrochloride, in particular, presents a versatile structure with a primary amide and a secondary amine, offering multiple points for further derivatization in the exploration of structure-activity relationships (SAR).

This guide delineates a logical and practical synthetic route to this target compound, emphasizing chemical safety, efficiency, and scalability. The chosen strategy involves the protection of the piperidine nitrogen, introduction of the propanamide side chain via a nitrile intermediate, and subsequent functional group transformations to yield the desired product.

Proposed Synthetic Pathway Overview

The synthesis of 3-(piperidin-4-yl)propanamide hydrochloride can be efficiently achieved through a three-step sequence, as illustrated below. This pathway was designed for its reliability, use of readily available reagents, and straightforward purification procedures.

Figure 1: Proposed synthetic route for 3-(Piperidin-4-yl)propanamide hydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Boc Protection of 4-Cyanopiperidine

Objective: To protect the secondary amine of 4-cyanopiperidine with a tert-butoxycarbonyl (Boc) group. This prevents side reactions at the nitrogen atom in subsequent steps.

Reaction:

Protocol:

-

To a stirred solution of 4-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq in a biphasic system with water).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield tert-butyl 4-cyanopiperidine-1-carboxylate as a white solid.

Causality and Expertise: The Boc protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions, which is compatible with the final salt formation step. The use of a base is crucial to deprotonate the piperidine nitrogen, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O.

| Parameter | Value |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Key Reagents | 4-Cyanopiperidine, Di-tert-butyl dicarbonate, Triethylamine |

Table 1: Key parameters for the N-Boc protection of 4-cyanopiperidine.

Step 2: Synthesis of the Propanamide Side Chain

This step is accomplished in two sequential transformations: a Michael addition to introduce the cyanoethyl group, followed by a controlled hydrolysis of the nitrile to the primary amide.

Objective: To introduce a 2-cyanoethyl group at the 4-position of the piperidine ring via a Michael addition.

Reaction:

Protocol:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a suitable solvent like tert-butanol.

-

Add a catalytic amount of a strong base, such as potassium tert-butoxide (0.1-0.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add acrylonitrile (1.2-1.5 eq) dropwise to the reaction mixture. Acrylonitrile is a potent electrophile and should be handled with care in a well-ventilated fume hood.[2][3]

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product, tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate, can often be used in the next step without further purification. If necessary, purify by column chromatography.

Mechanistic Insight: The strong base deprotonates the α-carbon to the nitrile, generating a carbanion. This nucleophilic carbanion then attacks the β-carbon of the electron-deficient alkene in acrylonitrile in a conjugate addition (Michael addition) fashion.

Figure 2: Experimental workflow for the Michael addition step.

Objective: To selectively hydrolyze the nitrile functional group to a primary amide without cleaving the Boc protecting group.

Reaction:

Protocol:

-

Dissolve the crude tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent, such as tert-butanol or acetic acid.

-

Add concentrated hydrochloric acid (e.g., 3-4 eq) dropwise while stirring. The reaction can be exothermic.

-

Stir the reaction mixture at a controlled temperature, typically between 40-50 °C, for 2-4 hours.[4]

-

Monitor the disappearance of the starting material and the formation of the amide product by LC-MS. Over-reaction can lead to the formation of the corresponding carboxylic acid.

-

Upon completion, cool the reaction mixture and carefully neutralize it with a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is approximately 7-8.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid, tert-butyl 4-(3-amino-3-oxopropyl)piperidine-1-carboxylate, by recrystallization or column chromatography.

Expertise in Action: The hydrolysis of nitriles can proceed to the carboxylic acid under harsh acidic conditions.[5][6][7] By using a moderate temperature and carefully monitoring the reaction time, the hydrolysis can be effectively stopped at the amide stage. The choice of solvent can also influence the selectivity of this transformation.[4]

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Objective: To remove the Boc protecting group and concurrently form the hydrochloride salt of the final product.

Reaction:

Protocol:

-

Dissolve tert-butyl 4-(3-amino-3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent, such as methanol or 1,4-dioxane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) or acetyl chloride in methanol (which generates HCl in situ). An excess of HCl (e.g., 5-10 eq) is typically used.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

The product, 3-(piperidin-4-yl)propanamide hydrochloride, will often precipitate from the reaction mixture as a white solid.

-

If precipitation occurs, collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

-

If the product remains in solution, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation. Collect the solid by filtration and dry.

Trustworthiness of the Protocol: This final step is a clean and high-yielding transformation. The byproducts of the Boc deprotection, tert-butanol and isobutylene, are volatile and easily removed. The use of a pre-prepared HCl solution in an organic solvent ensures anhydrous conditions, which can be important for the stability of the final product.

| Parameter | Value |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours |

| Solvent | 1,4-Dioxane or Methanol |

| Key Reagents | Boc-protected amide, HCl |

Table 2: Key parameters for the Boc deprotection and salt formation step.

Conclusion

This technical guide has detailed a reliable and efficient multi-step synthesis of 3-(piperidin-4-yl)propanamide hydrochloride. By employing a robust protecting group strategy and well-established reaction methodologies such as the Michael addition and controlled nitrile hydrolysis, the target compound can be obtained in good yield and high purity. The provided step-by-step protocols, along with the rationale behind the experimental choices, are intended to empower researchers in their synthetic endeavors and facilitate the development of novel therapeutics based on the versatile piperidine scaffold.

References

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

-

Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Retrieved from [Link]

-

IGTPAN. (n.d.). The Chemistry of Acrylonitrile. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

-

Chemguide. (2016). Hydrolysis of nitriles. Retrieved from [Link]

Sources

- 1. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. glenresearch.com [glenresearch.com]

- 3. igtpan.com [igtpan.com]

- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis of 3-(Piperidin-4-yl)propanamide Hydrochloride: Strategic Selection of Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance of 3-(Piperidin-4-yl)propanamide Hydrochloride

The 3-(Piperidin-4-yl)propanamide moiety is a prevalent scaffold in a variety of pharmacologically active agents. Its structural features, combining a basic piperidine ring with a flexible propanamide side chain, allow for versatile interactions with biological targets. Consequently, efficient and scalable synthetic routes to its hydrochloride salt are of significant interest to the medicinal chemistry community. This guide will explore the primary retrosynthetic disconnections and the corresponding commercially available or readily accessible starting materials.

Retrosynthetic Analysis: Key Disconnections and Starting Material Strategies

The synthesis of 3-(Piperidin-4-yl)propanamide hydrochloride can be approached from several strategic angles. The choice of starting material is paramount and dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. We will explore three primary strategies, each beginning with a different commercially viable starting material.

Diagram of Synthetic Strategies

Caption: Overview of synthetic strategies for 3-(Piperidin-4-yl)propanamide HCl.

Strategy 1: The Pyridine-to-Piperidine Approach

This is one of the most common and cost-effective strategies, leveraging the availability of substituted pyridines. The core of this approach is the late-stage reduction of the aromatic pyridine ring to the saturated piperidine.

Featured Starting Material: 4-Pyridineacetonitrile

4-Pyridineacetonitrile is a commercially available and relatively inexpensive starting material.[1][2][3] Its utility lies in the reactivity of the nitrile group and the pyridine ring, allowing for sequential modification.

Synthetic Workflow

Diagram of Strategy 1 Workflow

Caption: Workflow for Strategy 1 starting from 4-Pyridineacetonitrile.

Detailed Experimental Protocol

Step 1: Cyanoethylation of 4-Pyridineacetonitrile

This reaction, a Michael addition, extends the carbon chain at the alpha-position to the nitrile.[4]

-

Rationale: The methylene group adjacent to the nitrile is acidic and can be deprotonated by a suitable base to form a carbanion, which then acts as a nucleophile. Acrylonitrile is an excellent Michael acceptor.

-

Protocol:

-

To a solution of 4-pyridineacetonitrile in a suitable aprotic solvent (e.g., tert-butanol), add a catalytic amount of a strong base (e.g., potassium tert-butoxide).

-

Cool the mixture to 0-5 °C.

-

Slowly add acrylonitrile, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a proton source (e.g., water) and extract the product, 3-(pyridin-4-yl)propanenitrile, with an organic solvent.

-

Step 2: Partial Hydrolysis of 3-(Pyridin-4-yl)propanenitrile

Controlled hydrolysis of the nitrile to the primary amide is a critical step.

-

Rationale: Acid- or base-catalyzed hydrolysis can be employed. Acidic conditions are often preferred to minimize side reactions.[1]

-

Protocol:

-

Treat 3-(pyridin-4-yl)propanenitrile with a mixture of a strong acid (e.g., concentrated sulfuric acid) and water.

-

Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress carefully to avoid over-hydrolysis to the carboxylic acid.

-

Upon completion, cool the reaction and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the product, 3-(pyridin-4-yl)propanamide.

-

Step 3: Catalytic Hydrogenation of 3-(Pyridin-4-yl)propanamide

The reduction of the pyridine ring is a key transformation.

-

Rationale: Heterogeneous catalysis with noble metal catalysts is highly effective for pyridine reduction.[5][6] The choice of catalyst and conditions is crucial to avoid reduction of the amide group.

-

Protocol:

-

Dissolve 3-(pyridin-4-yl)propanamide in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.[7]

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.

-

Filter the catalyst and concentrate the filtrate to obtain 3-(piperidin-4-yl)propanamide.

-

Step 4: Formation of the Hydrochloride Salt

The final step involves the formation of the stable and crystalline hydrochloride salt.

-

Rationale: The hydrochloride salt improves the stability and handling properties of the final compound.

-

Protocol:

-

Dissolve the crude 3-(piperidin-4-yl)propanamide in a suitable solvent (e.g., isopropanol or ethanol).

-

Add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

-

Cool the mixture to induce crystallization.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 3-(piperidin-4-yl)propanamide hydrochloride.

-

Data Summary

| Step | Key Reagents | Typical Yield | Purity (by HPLC) |

| Cyanoethylation | Acrylonitrile, t-BuOK | 85-95% | >98% |

| Partial Hydrolysis | H₂SO₄, H₂O | 70-85% | >97% |

| Hydrogenation | H₂, Pd/C | 90-99% | >99% |

| Salt Formation | HCl | >95% | >99.5% |

Strategy 2: The Pre-formed Piperidine Ring Approach

This strategy begins with a substituted piperidine, thereby avoiding the high-pressure hydrogenation step. The trade-off is often the higher cost of the starting material.

Featured Starting Material: N-Protected-4-cyanopiperidine

Commercially available N-Boc-4-cyanopiperidine is a common choice.[8][9][10][11] The Boc (tert-butyloxycarbonyl) protecting group is stable under the conditions required for side-chain elaboration and can be readily removed.

Synthetic Workflow

Diagram of Strategy 2 Workflow

Caption: Workflow for Strategy 2 starting from N-Boc-4-cyanopiperidine.

Detailed Experimental Protocol

Step 1: Cyanoethylation of N-Boc-4-cyanopiperidine

Similar to Strategy 1, a Michael addition is employed to introduce the three-carbon side chain.

-

Rationale: The alpha-proton to the nitrile is activated for deprotonation and subsequent nucleophilic attack on acrylonitrile.

-

Protocol:

-

In an inert atmosphere, dissolve N-Boc-4-cyanopiperidine in an anhydrous aprotic solvent like THF or DMF.

-

Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.

-

After stirring for a short period, add acrylonitrile and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product, N-Boc-4-(2-cyanoethyl)piperidine.

-

Step 2: Hydrolysis of N-Boc-4-(2-cyanoethyl)piperidine

Complete hydrolysis of the nitrile to the amide is desired.

-

Rationale: Basic hydrolysis using hydrogen peroxide is often effective and proceeds under mild conditions, preserving the Boc protecting group.

-

Protocol:

-

Dissolve the cyanoethyl intermediate in a mixture of a suitable solvent (e.g., DMSO or ethanol) and water.

-

Add a base such as potassium carbonate, followed by the slow addition of hydrogen peroxide (30% aqueous solution).

-

Maintain the reaction at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction to isolate N-Boc-3-(piperidin-4-yl)propanamide.

-

Step 3: Boc Deprotection

Removal of the Boc protecting group is typically achieved under acidic conditions.

-

Rationale: The Boc group is labile to strong acids.

-

Protocol:

-

Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane or dioxane.

-

Add a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Evaporate the solvent and excess acid to obtain the crude amine salt.

-

Step 4: Formation of the Hydrochloride Salt

If TFA was used for deprotection, a salt exchange may be necessary. If HCl was used, this step may be combined with the deprotection.

-

Protocol:

-

Neutralize the crude amine salt with a base.

-

Extract the free amine into an organic solvent.

-

Treat the organic solution with ethereal HCl or by bubbling HCl gas to precipitate the desired hydrochloride salt.

-

Strategy 3: Alternative and Emerging Routes

While the first two strategies are well-established, other innovative approaches are continually being developed to improve efficiency and address specific synthetic challenges.

The Ritter Reaction Approach

The Ritter reaction offers a convergent approach to form the amide directly.[12][13][14]

-

Starting Material: N-Protected-4-vinylpiperidine.

-

Concept: The acid-catalyzed reaction of the alkene with a nitrile (in this case, acetonitrile could be the solvent and reagent) forms a stable carbocation intermediate, which is then trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the amide.

-

Advantages: This route can be more atom-economical.

-

Challenges: The synthesis of the vinylpiperidine starting material and control of regioselectivity can be challenging.

The Heck Reaction Approach

The Mizoroki-Heck reaction provides a powerful method for C-C bond formation.[15][16][17][18]

-

Starting Materials: N-Protected-4-halopiperidine (e.g., bromo or iodo) and acrylamide.

-

Concept: A palladium-catalyzed cross-coupling reaction between the halopiperidine and acrylamide directly forms the desired carbon skeleton.

-

Advantages: This method offers high functional group tolerance.

-

Challenges: The cost of the palladium catalyst and ligands, as well as potential issues with catalyst poisoning, need to be considered.

Conclusion: A Comparative Outlook and Future Perspectives

The choice of starting material for the synthesis of 3-(Piperidin-4-yl)propanamide hydrochloride is a critical decision that influences the entire synthetic campaign.

-

Strategy 1 (Pyridine-based): Generally the most cost-effective for large-scale production, but requires handling of hydrogen gas at high pressure.

-

Strategy 2 (Piperidine-based): Offers milder reaction conditions but at the expense of a more expensive starting material. This route is often favored in early-stage drug discovery where material cost is less of a concern.

-

Alternative Strategies: Offer novel disconnections and can be advantageous in specific contexts, particularly for the synthesis of complex analogs.

Future developments in this field will likely focus on greener and more sustainable synthetic methods, such as the use of biocatalysis or flow chemistry to improve safety and efficiency. The continued exploration of novel catalytic systems for C-H activation could also open up new and more direct routes to this important pharmaceutical intermediate.

References

- Vertex AI Search. (2025). Piperidine Synthesis. DTIC.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- MDPI. (n.d.).

- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- ACS Publications. (n.d.). Solid-Phase Polyamine Synthesis Using Piperazine and Piperidine Building Blocks | Organic Letters.

- Tabari Biomedical Student Research Journal. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review.

- Pipzine Chemicals. (n.d.). 4-Pyridineacetonitrile hydrochloride.

- Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.

- ResearchGate. (n.d.). (PDF)

- Royal Society of Chemistry. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry.

- UNODC. (2022).

- Biblio. (n.d.).

- Hiden Analytical. (n.d.).

- Thermo Fisher Scientific. (n.d.). 4-Pyridineacetonitrile, ≥97%, Thermo Scientific Chemicals 1 g | Buy Online.

- Wiley Online Library. (n.d.).

- ResearchGate. (2025). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)

- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- ResearchGate. (n.d.). Heck reactions of acrylamide and methyl acrylate with iodobenzene | Download Scientific Diagram.

- MDPI. (n.d.). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.

- Royal Society of Chemistry. (n.d.). Electrochemical reduction of some 2,6-disubstituted pyridine-based esters and thioic S-esters in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2.

- Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). Ritter Reaction.

- Jubilant Ingrevia Limited. (n.d.).

- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.).

- Taylor & Francis. (n.d.).

- NIH. (n.d.). Emerging Synthetic Fentanyl Analogs - PMC.

- Organic Chemistry Portal. (n.d.).

- LGC Standards. (n.d.). N-Phenyl-N-(piperidin-4-yl)propanamide.

- PubChem. (n.d.). 4-Cyanopiperidine | C6H10N2 | CID 138223.

- Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl)

- ResearchGate. (2022). Brønsted acid catalyzed Prins-Ritter reaction for selective synthesis of terpenoid-derived 4- amidotetrahydropyran compounds.

- ChemRxiv. (n.d.).

- PubMed. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.

- Ritter Reaction. (2019).

- ResearchGate. (n.d.). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent.

- DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- SGT Life Sciences. (n.d.). 4-Pyridineacetonitrile Hydrochloride Exporters Suppliers.

- Sigma-Aldrich. (n.d.). 4-Pyridylacetonitrile 98 92333-25-0.

- Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N.

- Chembeez. (n.d.). 4-Pyridineacetonitrile, ≥97%, Thermo Scientific Chemicals.

Sources

- 1. 4-Pyridineacetonitrile Hydrochloride Supplier China | CAS 25151-85-7 | High Purity Manufacturer, Safety Data & Pricing [pipzine-chem.com]

- 2. H64588.03 [thermofisher.com]

- 3. 4-Pyridineacetonitrile, ≥97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. Catalytic activity of shaped platinum nanoparticles for hydrogenation: a kinetic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. hidenanalytical.com [hidenanalytical.com]

- 8. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 9. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ritter Reaction [organic-chemistry.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. ias.ac.in [ias.ac.in]

- 15. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 16. researchgate.net [researchgate.net]

- 17. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 18. rsc.org [rsc.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-(Piperidin-4-yl)propanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling protocols for 3-(Piperidin-4-yl)propanamide hydrochloride, a compound of interest in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes established safety data for structurally analogous piperidine derivatives to establish a robust framework for its safe utilization. The principles outlined herein are grounded in a conservative approach, prioritizing personnel safety and laboratory integrity.

Understanding the Compound: A Profile of 3-(Piperidin-4-yl)propanamide Hydrochloride

Table 1: Inferred Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Physical State | Likely a solid (white or off-white powder) | Based on the hydrochloride salt form and data for similar compounds[1][2]. |

| Solubility | Expected to be soluble in water | The hydrochloride salt increases polarity and aqueous solubility. |

| Stability | Considered stable under normal laboratory conditions | Store in a cool, dry place away from direct sunlight and oxidizing agents[1][2]. |

| Molecular Formula | C₈H₁₇ClN₂O | - |

| Molecular Weight | 192.69 g/mol | - |

Hazard Identification and Risk Mitigation: A Proactive Stance

Based on analogous compounds, 3-(Piperidin-4-yl)propanamide hydrochloride should be treated as a hazardous substance. The primary risks are associated with irritation and potential acute toxicity upon exposure.

-

Eye and Skin Irritation : Direct contact may cause irritation or, in severe cases, chemical burns[1][3]. Pre-existing skin conditions like dermatitis may be exacerbated[1].

-

Respiratory Tract Irritation : Inhalation of dust particles can lead to irritation of the respiratory system, causing symptoms such as coughing and sore throat[1][4].

-

Acute Toxicity : While not classified, related piperidine compounds can be harmful if swallowed or absorbed through the skin[3][5][6]. Entry into the bloodstream through cuts or abrasions could lead to systemic effects[1].

-

Unknown Long-Term Effects : Due to the lack of specific data, chronic exposure effects are unknown. A cautious approach assuming potential long-term health impacts is prudent.

Causality of Hazards : The basic nitrogen of the piperidine ring can be corrosive, and the overall molecule may interact with biological pathways, leading to irritation or toxic effects.

Experimental Workflow for Safe Handling

The following diagram outlines the critical decision points and actions for safely handling 3-(Piperidin-4-yl)propanamide hydrochloride.

Caption: A stepwise workflow for the safe handling of the compound.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

-

Primary Engineering Control : All handling of solid 3-(Piperidin-4-yl)propanamide hydrochloride and its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[7]. The fume hood should have adequate airflow.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles[2].

-

Hand Protection : Wear nitrile or neoprene gloves that are appropriate for handling chemicals. Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection : A laboratory coat must be worn at all times. For larger quantities or in case of a significant spill risk, consider additional protective clothing[1].

-

Respiratory Protection : If a fume hood is not available for a specific procedure, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used. However, reliance on respirators should be a secondary measure to engineering controls[8].

-

Table 2: Personal Protective Equipment (PPE) Selection Guide

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |

| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |

| Conducting Reactions | Safety Goggles/Face Shield | Nitrile Gloves | Lab Coat | Not required in a fume hood |

| Handling Spills | Safety Goggles/Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Apron | Respirator may be required |

Storage and Stability: Maintaining Compound Integrity

Proper storage is crucial for both safety and maintaining the chemical integrity of 3-(Piperidin-4-yl)propanamide hydrochloride.

-

Storage Conditions : Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area[2][7]. Avoid direct sunlight[2].

-

Incompatible Materials : Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions[1]. Also, avoid contact with strong acids and bases unless part of a planned experimental procedure.

-

Container Integrity : Use containers made of glass or other non-reactive materials[2]. Regularly inspect containers for any leaks or damage.

Spill and Exposure Procedures: A Rapid and Informed Response

In the event of a spill or exposure, a swift and correct response is critical to minimizing harm.

Emergency Response Protocol

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | C23H31ClN2O | CID 60196317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-phenyl-N-piperidin-4-ylpropanamide;hydrochloride | C14H21ClN2O | CID 68720038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Solubility of 3-(Piperidin-4-yl)propanamide Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Piperidin-4-yl)propanamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of solubility data in a research and development setting.

Executive Summary

Solubility is a critical physicochemical property that dictates the biopharmaceutical performance of an active pharmaceutical ingredient (API). For 3-(Piperidin-4-yl)propanamide hydrochloride, a molecule featuring a basic piperidine ring and a hydrophilic propanamide side chain, understanding its solubility behavior is paramount for formulation development, preclinical testing, and ensuring optimal bioavailability. This guide will delve into the predicted solubility profile of this compound, the key factors influencing it, and the standardized methodologies for its empirical determination.

Physicochemical Profile and Predicted Solubility

Molecular Structure:

Key Structural Features Influencing Solubility:

-

Piperidine Ring: The piperidine moiety contains a secondary amine, which is basic and readily protonated. This feature is fundamental to the molecule's ability to form a hydrochloride salt.

-

Propanamide Group: The propanamide side chain contains an amide functional group, which can participate in hydrogen bonding with water molecules, contributing to aqueous solubility.

-

Hydrochloride Salt: The formation of a hydrochloride salt dramatically increases the aqueous solubility of the parent molecule. The salt form dissociates in water, yielding the protonated piperidine cation and a chloride anion, both of which are readily solvated by water.

Predicted Solubility:

Based on these structural attributes and data from structurally similar compounds, such as N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride which is reported to be highly soluble in water (>50 mg/mL), it is predicted that 3-(Piperidin-4-yl)propanamide hydrochloride will exhibit high aqueous solubility .[1] The presence of the ionizable piperidine ring and the hydrogen-bonding capability of the propanamide group, coupled with its formation as a hydrochloride salt, strongly supports this prediction.

Table 1: Predicted Physicochemical Properties of 3-(Piperidin-4-yl)propanamide Hydrochloride

| Property | Predicted Value/Characteristic | Rationale |

| Aqueous Solubility | High | Hydrochloride salt of a basic amine; presence of polar functional groups. |

| pKa | ~9-11 | Expected pKa for the protonated piperidine nitrogen. |

| LogP (of free base) | Low to moderate | The piperidine ring is somewhat lipophilic, but the propanamide side chain is hydrophilic. |

| Solubility in Organic Solvents | Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in non-polar solvents (e.g., hexane, toluene). | The polar nature of the molecule and its salt form favor solubility in polar media. |

Factors Influencing Aqueous Solubility

The aqueous solubility of 3-(Piperidin-4-yl)propanamide hydrochloride is not a fixed value but is influenced by several environmental factors. A thorough understanding of these factors is crucial for accurate solubility determination and successful formulation development.

Effect of pH

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. For a basic compound like 3-(Piperidin-4-yl)propanamide, the hydrochloride salt will be the predominant species at lower pH values. As the pH increases towards and beyond the pKa of the piperidine nitrogen, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

Common Ion Effect

The solubility of a salt can be decreased by the presence of a common ion in the solution. For 3-(Piperidin-4-yl)propanamide hydrochloride, the addition of a soluble chloride salt (e.g., sodium chloride) to the solution can shift the dissolution equilibrium to the left, favoring the solid salt form and thereby reducing its solubility.

Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with increasing temperature. However, the magnitude of this effect can vary and should be determined experimentally.

Experimental Determination of Solubility

To move beyond prediction and obtain precise solubility data, standardized experimental protocols must be employed. The two primary methods for determining solubility in a drug discovery and development context are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility and is particularly useful in the early stages of drug discovery for screening large numbers of compounds.[2][3] It measures the concentration of a compound in solution after a short incubation period following the addition of a concentrated DMSO stock solution to an aqueous buffer.[2][4]

Step-by-Step Protocol for Kinetic Solubility Determination:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(Piperidin-4-yl)propanamide hydrochloride in 100% dimethyl sulfoxide (DMSO), typically at 10 mM.

-

Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effects.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a short period, typically 1 to 2 hours.[5][6]

-

Separation of Undissolved Compound: If precipitation occurs, separate the solid material from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as LC-MS/MS, HPLC-UV, or UV-Vis spectroscopy.[4]

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement, often used in later-stage drug development and for regulatory submissions.[2][5] It involves equilibrating an excess of the solid compound in the aqueous medium over an extended period.[4]

Step-by-Step Protocol for Thermodynamic Solubility Determination:

-

Dispersion of Solid: Add an excess amount of solid 3-(Piperidin-4-yl)propanamide hydrochloride to a known volume of the desired aqueous medium (e.g., water, various pH buffers) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[4][5]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid disturbing the equilibrium during this step.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.[2]

-

Solid Phase Analysis: It is good practice to analyze the remaining solid material (e.g., by PXRD, DSC) to confirm that no phase transformation (e.g., conversion to the free base or a different polymorphic form) has occurred during the experiment.

Regulatory Context and Biopharmaceutics Classification System (BCS)